Boc-(R)-gamma-(3-bromobenzyl)-L-proline
Description
Significance of Proline Derivatives as Chiral Building Blocks
Proline and its derivatives are invaluable tools in the realm of asymmetric synthesis, prized for their rigid, cyclic structure that imparts a high degree of stereochemical control in chemical reactions. This conformational rigidity is a direct result of the pyrrolidine (B122466) ring, which restricts the bond rotations that are typically free in acyclic amino acids. This inherent chirality makes proline derivatives, including Boc-(R)-gamma-(3-bromobenzyl)-L-proline, exceptional chiral building blocks for the construction of enantiomerically pure molecules. The precise spatial arrangement of substituents on the proline ring allows for the creation of complex three-dimensional structures with specific biological activities.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature in modern peptide synthesis, allowing for controlled, stepwise assembly of amino acid chains. nih.govpeptide.com This protection strategy is crucial for preventing unwanted side reactions at the amine group while other chemical transformations are carried out on the molecule. nih.gov
Role of Substituted Prolines in Synthetic Organic Chemistry
The introduction of substituents onto the proline ring dramatically expands its utility in synthetic organic chemistry. These modifications can influence the molecule's conformational preferences, lipophilicity, and electronic properties, thereby fine-tuning its reactivity and biological interactions. nih.gov The strategic placement of a 3-bromobenzyl group at the gamma-position of the proline ring in this compound introduces several key features. The benzyl (B1604629) group adds steric bulk and hydrophobicity, which can be crucial for interactions with biological targets. nih.govresearchgate.net Furthermore, the bromine atom provides a site for further chemical modification through cross-coupling reactions, offering a gateway to a diverse array of more complex molecules. chemimpex.com
Substituted prolines are not only incorporated into larger molecules but can also act as organocatalysts, facilitating chemical reactions with high enantioselectivity. researchgate.netmdpi.com While the catalytic activity of this compound itself is not extensively documented, the broader class of substituted prolines has a well-established role in this area.
Contextualization of this compound within Unnatural Amino Acid Research
Unnatural amino acids (UAAs) are amino acids that are not found among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling the study of protein structure and function in ways not possible with the natural repertoire. nih.gov this compound is a prime example of a UAA that serves as a versatile building block in medicinal chemistry. chemimpex.com
The synthesis of peptides containing UAAs like this compound is a cornerstone of modern drug discovery. nih.gov These modified peptides, often referred to as peptidomimetics, can exhibit enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinities. bohrium.com The 3-bromobenzyl moiety, in particular, can be leveraged to create peptidomimetics with tailored pharmacological profiles.
Overview of Research Trajectories for Related Pyrrolidine Scaffolds
The pyrrolidine ring, the core structure of proline, is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. researchgate.netnih.govfrontiersin.orgnih.gov Research into pyrrolidine-based compounds is a vibrant and expanding field, with applications spanning from antiviral and anticancer agents to central nervous system disorders. researchgate.netnih.govfrontiersin.orgnih.gov
The development of novel synthetic methodologies to access diverse and highly functionalized pyrrolidine scaffolds is a major focus of current research. nih.govmdpi.com These efforts aim to create libraries of compounds for high-throughput screening and to enable the rational design of new therapeutic agents. The study of structure-activity relationships (SAR) is another critical aspect, where systematic modifications of the pyrrolidine scaffold, such as the introduction of various substituents, are used to understand and optimize biological activity. researchgate.netresearchgate.net A notable example is the investigation of benzylproline derivatives as inhibitors of the glutamine transporter ASCT2, a promising target in cancer therapy. nih.govresearchgate.net In these studies, the nature and position of substituents on the benzyl ring were systematically varied to probe their effect on inhibitory potency. nih.govresearchgate.net
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 959579-64-7 | C17H22BrNO4 | 384.27 |
| L-Proline | 147-85-3 | C5H9NO2 | 115.13 |
| Boc-L-proline | 15761-39-4 | C10H17NO4 | 215.25 |
| Kaitocephalin | 199368-81-7 | C23H22Cl2N2O8 | 537.34 |
| (R)-γ-(4-biphenylmethyl)-L-proline | Not Available | C22H25NO2 | 347.44 |
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWMMVJXISECMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies
Enantioselective and Diastereoselective Synthesis of Gamma-Substituted Prolines
The primary challenge in synthesizing gamma-substituted prolines lies in the precise control of stereochemistry at both the alpha-carbon (C2) and the gamma-carbon (C4). The desired (R)-configuration at the gamma-position bearing the 3-bromobenzyl group, coupled with the natural L-configuration of the proline core, necessitates sophisticated asymmetric synthetic methods.
Development of Stereocontrolled Pathways to the Proline Core
The construction of the pyrrolidine (B122466) ring itself with defined stereochemistry is the foundational step. Several powerful strategies have been developed to achieve this.
From Chiral Precursors: A common and effective approach is to start with enantiopure precursors from the chiral pool. L-proline or L-4-hydroxyproline are frequently used starting materials, where the existing stereocenter at C2 directs subsequent transformations. mdpi.com For instance, functionalization of 4-hydroxyproline (B1632879) can provide a scaffold ready for the introduction of the gamma-substituent. Another route involves the intramolecular cyclization of a chiral acyclic precursor, such as a derivative of L-phenylalanine, to construct the pyrrolidine ring with high stereocontrol. rsc.org
Asymmetric Cycloadditions: The [3+2] dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful method for the de novo, stereocontrolled synthesis of polysubstituted pyrrolidines. nih.govrsc.org Chiral auxiliaries or catalysts can be employed to induce high levels of enantioselectivity, thereby establishing the relative and absolute stereochemistry of multiple centers on the ring in a single step. nih.gov
Catalytic Enantioselective Methods: Modern catalytic approaches offer efficient access to chiral proline cores. For example, a catalytic, enantioselective preparation of (S)-4-methyleneproline scaffolds has been described, which serves as a versatile intermediate. nih.govresearchgate.net This intermediate can then undergo further stereoselective modifications at the gamma-position to introduce the desired substituent.
Asymmetric Induction in Carbon-Carbon Bond Formation at the Gamma-Position
Once the chiral proline core is established, the key step is the stereoselective formation of the carbon-carbon bond at the gamma-position to introduce the 3-bromobenzyl group.
Palladium-Catalyzed C(sp³)–H Arylation: A highly convergent and modern strategy involves the direct functionalization of C-H bonds. Palladium-catalyzed C(sp³)–H arylation, using a directing group attached to the proline nitrogen or carboxyl group, can achieve high regio- and stereoselectivity. acs.org An aminoquinoline (AQ) auxiliary, for example, can direct the palladium catalyst to activate the C-H bond at the C4 position, allowing for coupling with an aryl iodide like 1-bromo-3-(iodomethyl)benzene or a related precursor. acs.org This method can stereospecifically afford cis-disubstituted pyrrolidines. acs.org
| Catalyst/Ligand | Directing Group | Aryl Source | Diastereoselectivity | Reference |
| Pd(OAc)₂ | Aminoquinoline (AQ) | 4-Iodotoluene | cis | acs.org |
| Pd(OAc)₂ | Methoxyaminoquinoline | Various Aryl Iodides | cis | acs.org |
| Pd(OAc)₂ | Aminoquinoline (AQ) | Various Aryl Iodides | cis | acs.org |
Rhodium-Catalyzed Conjugate Addition: An alternative catalytic approach is the asymmetric conjugate addition to dehydroproline derivatives. A chiral rhodium catalyst can mediate the addition of an organoboron nucleophile, such as (3-bromobenzyl)boronic acid, to an N-protected dehydroproline ester. acs.org The choice of the chiral ligand is crucial for inducing high diastereo- and enantioselectivity, preferentially forming the desired trans-product, which corresponds to the (R)-configuration at C4 in an L-proline system. acs.org
Suzuki Cross-Coupling: The synthesis of 4-(arylmethyl)prolines has been achieved via Suzuki cross-coupling reactions. thieme.dethieme.de This strategy typically involves creating a suitable electrophile at the gamma-position of the proline ring (e.g., a triflate from 4-hydroxyproline) and coupling it with an appropriate arylboronic acid in the presence of a palladium catalyst.
Functionalization and Derivatization of the Proline Scaffold
With the core structure of Boc-(R)-gamma-(3-bromobenzyl)-L-proline established, the scaffold offers multiple handles for further chemical modification, enabling its use as a versatile building block in drug discovery and peptide chemistry.
Modification of the Bromobenzyl Moiety and Related Side Chains
The bromine atom on the benzyl (B1604629) side chain is not merely a passive substituent but a highly versatile functional handle for a wide array of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the creation of a library of analogues from a single common intermediate.
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can replace the bromine atom with a diverse range of aromatic systems.
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as precursors for further transformations or as structural elements themselves.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines.
Heck Coupling: The bromine can be coupled with alkenes to introduce vinyl groups.
These modifications allow for systematic exploration of the chemical space around the gamma-substituent to optimize biological activity or other physicochemical properties.
Orthogonal Protecting Group Chemistry in Multistep Syntheses, with focus on N-Boc manipulation
In any multistep synthesis of a complex amino acid derivative, a robust and orthogonal protecting group strategy is paramount. biosynth.com The N-Boc (tert-butyloxycarbonyl) group is central to this strategy due to its stability under a wide range of conditions and its selective, acid-labile removal.
Orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them. biosynth.com In the synthesis of peptide chains incorporating our target molecule, a common strategy is the Fmoc/tBu approach. The N-terminus of the peptide chain is protected with the base-labile Fmoc group, while reactive side chains and the proline nitrogen (as the Boc group) are protected with acid-labile groups. nih.govpeptide.com
The manipulation of the N-Boc group is a critical step. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA). semanticscholar.org However, for substrates with other acid-sensitive functionalities, milder and more selective deprotection methods are required.
| Deprotection Reagent/Condition | Key Features | Reference |
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Standard, highly efficient method. | semanticscholar.org |
| HCl in Organic Solvents (Dioxane, EtOAc) | Common alternative to TFA. | nih.gov |
| Oxalyl Chloride in Methanol | Mild, rapid deprotection. | nih.gov |
| Water at Reflux Temperature | Catalyst-free, "green" chemistry approach. | semanticscholar.org |
| Thermal (Continuous Flow) | Acid-free; allows for selective deprotection based on thermal lability. | nih.gov |
This orthogonality ensures that the N-Boc group on the proline nitrogen remains intact during peptide synthesis steps involving Fmoc group removal (using piperidine) and can be cleaved at the final deprotection stage along with other side-chain protecting groups using a strong acid cocktail. nih.govsigmaaldrich.com Conversely, if modification at the proline nitrogen is desired, the Boc group can be selectively removed, the modification performed, and the nitrogen can be re-protected if necessary for subsequent synthetic steps.
Post-Synthetic Modifications and Functional Group Interconversions
Once the core structure of a proline derivative is established, post-synthetic modifications offer a powerful avenue for introducing molecular diversity. For a compound such as this compound, the aryl bromide moiety serves as a versatile chemical handle for a variety of transition-metal-catalyzed cross-coupling reactions. These methods allow for the late-stage introduction of complex functional groups, which is a highly efficient strategy in medicinal chemistry and materials science.
Palladium-catalyzed reactions are particularly prominent in this area. The Buchwald-Hartwig amination, for instance, facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines. libretexts.orgwikipedia.org This reaction could be applied to the 3-bromobenzyl group to introduce a wide range of primary or secondary amines, significantly expanding the structural diversity of the proline analog. libretexts.orgresearchgate.net Similarly, the Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a route to introduce alkynyl substituents. wikipedia.orgsynarchive.com This reaction can be performed under mild, copper-free conditions, making it suitable for complex biomolecules. nih.govnih.gov
A concept known as "proline editing" further illustrates the potential for post-synthetic modification. In this approach, hydroxyproline is incorporated into a peptide during solid-phase synthesis. The hydroxyl group is then selectively modified through various reactions, such as Mitsunobu or SN2 substitutions, to generate a diverse library of 4-substituted proline residues within the peptide chain. nih.govnih.gov This strategy underscores the feasibility of modifying the proline scaffold itself after its initial synthesis, using the peptide backbone as a protecting group for the amino and carboxyl functions. nih.gov
The following table summarizes palladium-catalyzed cross-coupling reactions that are applicable to the 3-bromobenzyl moiety for functional group interconversion.
| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Bond Formed |
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Pd(OAc)₂ / Ligand (e.g., XPhos) | C(aryl)-N |
| Sonogashira Coupling | Aryl Bromide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(aryl)-C(alkynyl) |
| Suzuki Coupling | Aryl Bromide + Organoboron Reagent | Pd(PPh₃)₄ | C(aryl)-C(aryl/alkyl) |
| Heck Coupling | Aryl Bromide + Alkene | Pd(OAc)₂ | C(aryl)-C(alkenyl) |
Novel Cyclization and Ring-Forming Reactions for Pyrrolidine Construction
The synthesis of the pyrrolidine ring, the core of all proline analogs, has been a subject of intense research, leading to the development of novel and highly efficient cyclization strategies.
Intramolecular Cycloaddition and Annulation Methodologies
The [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis. acs.org This method typically involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene). nih.govrsc.org The decarboxylative condensation of an α-amino acid, such as a proline precursor, with an aldehyde or ketone can generate the requisite azomethine ylide in situ, which then undergoes cycloaddition to form the five-membered ring with a high degree of stereocontrol. researchgate.net
Palladium-catalyzed carboamination is another powerful method that achieves tandem cyclization and coupling. acs.orgnih.gov In this transformation, an N-protected γ-aminoalkene reacts with an aryl bromide in a single step to generate a C-N bond, a C-C bond, and up to two stereocenters. acs.orgnih.gov The development of milder reaction conditions using weaker bases like cesium carbonate has significantly broadened the functional group tolerance of this method, allowing for the synthesis of highly functionalized pyrrolidines. acs.orgnih.gov
Other innovative cyclization strategies include the thermal intramolecular cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes and 5-endo iodocyclizations of α-alkenyl-α-aminoesters, which provide rapid access to substituted pyrrolidine derivatives. rsc.orgorganic-chemistry.org
Cascade and Domino Reactions in Proline Analog Synthesis
Cascade and domino reactions have emerged as highly efficient and atom-economical strategies for constructing complex molecules like proline analogs from simple precursors in a single pot. nih.gov These processes combine multiple bond-forming events sequentially without isolating intermediates, saving time, reagents, and solvents. researchgate.net
One notable example is a one-pot nitro-Mannich/hydroamination cascade that yields highly enantioenriched trisubstituted pyrrolidines. nih.govacs.org This reaction combines an organocatalyzed asymmetric nitro-Mannich reaction with a gold-catalyzed allene hydroamination, demonstrating the power of combining different catalytic systems. acs.org The process is effective for imines bearing electron-poor halogen substituents, achieving good yields and excellent stereoselectivities. nih.gov
L-proline itself can serve as an organocatalyst to initiate domino reactions. For instance, a three-component domino synthesis of pyrrolidine derivatives can be initiated by a Mannich reaction, followed by an SN2 cyclization and subsequent transformations to build a highly functionalized pyrrolidine ring diastereoselectively. researchgate.net Chemoenzymatic cascades have also been developed, using enzymes like transaminases and reductive aminases to produce enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. researchgate.net
The following table provides examples of cascade reactions used in the synthesis of pyrrolidine cores.
| Cascade/Domino Reaction Type | Key Steps | Catalyst(s) | Outcome |
| Nitro-Mannich/Hydroamination | Asymmetric nitro-Mannich addition followed by allene hydroamination | Bifunctional Organocatalyst + Gold Catalyst | Enantioenriched trisubstituted pyrrolidines nih.govacs.org |
| N–H Insertion/Aldol (B89426) Cascade | N-H insertion into a metal-carbenoid followed by intramolecular aldol reaction | Zinc(II) Chloride | Highly substituted (2-furyl)-2-pyrrolidines rsc.org |
| Biocatalytic Cascade | Transamination followed by spontaneous cyclization and enzymatic reduction | Transaminase (TA) and Imine Reductase (IRED) | Enantiopure 2,5-disubstituted pyrrolidines researchgate.net |
Sustainable and Green Chemistry Approaches in Proline Derivative Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for amino acid derivatives. These approaches prioritize the use of environmentally benign catalysts, safer solvents, and processes that minimize waste and energy consumption.
L-proline, being a naturally occurring and inexpensive amino acid, is often used as an eco-friendly organocatalyst for various transformations. tandfonline.com Its use in catalyzing multi-component reactions in aqueous media or under solvent-free conditions represents a significant green chemistry strategy. researchgate.net For example, L-proline has been shown to efficiently catalyze the synthesis of heterocyclic compounds in water, and the catalyst can often be recovered and reused. tandfonline.comresearchgate.net
The development of biocatalytic and chemoenzymatic methods offers a sustainable alternative to traditional chemical synthesis. nih.gov Engineered microorganisms and isolated enzymes can be used to produce unnatural amino acids, often with high enantioselectivity under mild, aqueous conditions. nih.gov Furthermore, research into the synthesis of amino acids directly from renewable biomass or through the catalytic fixation of atmospheric nitrogen (N₂) and carbon dioxide (CO₂) points toward future pathways for truly sustainable production. rsc.orgrsc.org While still in development, these methods promise to reduce the reliance on non-renewable resources and high-energy industrial processes. rsc.orgresearchgate.net
Role As a Chiral Building Block and Organocatalyst in Advanced Organic Synthesis
Applications in Asymmetric Organocatalysis
While Boc-(R)-gamma-(3-bromobenzyl)-L-proline itself is N-protected and thus catalytically inactive in the traditional sense of proline catalysis, its deprotection would yield a gamma-substituted proline derivative poised for organocatalytic applications. The strategic placement of the 3-bromobenzyl group at the gamma position offers a unique opportunity to modulate the catalyst's steric and electronic properties, potentially influencing its reactivity and selectivity.
Proline-Derived Organocatalysts in Enamine and Iminium Catalysis
Proline and its derivatives are renowned for their ability to catalyze reactions through two primary activation modes: enamine and iminium catalysis. wikipedia.org In enamine catalysis, the secondary amine of proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a stereocontrolled manner. Conversely, in iminium catalysis, proline reacts with an α,β-unsaturated carbonyl compound to form an iminium ion, which acts as an electron-deficient species, activating the substrate for nucleophilic attack.
The catalytic cycle of proline in these transformations underscores its efficiency. For instance, in the classic proline-catalyzed aldol (B89426) reaction, the formation of a six-membered enamine transition state is key to the stereochemical outcome. wikipedia.org The derivative obtained from the deprotection of this compound could participate in similar catalytic cycles. The bulky gamma-substituent would likely play a crucial role in the facial selectivity of the enamine attack on the electrophile, potentially enhancing the enantioselectivity of the reaction compared to unsubstituted proline.
Bifunctional Catalysis Mediated by Proline Derivatives
Proline's catalytic prowess is often attributed to its bifunctional nature; the secondary amine acts as a nucleophile/nucleophile shuttle, while the carboxylic acid can act as a Brønsted acid to activate the electrophile and stabilize the transition state through hydrogen bonding. nih.gov This cooperative action is fundamental to its high efficiency and stereoselectivity.
A deprotected derivative of this compound would retain this crucial bifunctionality. The interplay between the amine and carboxylic acid groups would be preserved, allowing it to catalyze a range of reactions such as aldol, Mannich, and Michael additions. rsc.org The gamma-substituent could further influence the conformational preferences of the pyrrolidine (B122466) ring, thereby fine-tuning the spatial arrangement of the catalytic groups and influencing the stereochemical outcome of the reaction. Research on other gamma-substituted prolines has shown that such modifications can indeed be used to tune and improve catalytic performance. thieme-connect.comresearchgate.net
Development of Immobilized and Recoverable Proline Catalysts (e.g., Covalent Organic Frameworks, Polymer-Supported Systems)
A significant drawback of homogeneous organocatalysis is the often-difficult separation of the catalyst from the reaction products, which can be a hurdle for industrial applications. Immobilizing the catalyst on a solid support addresses this challenge, facilitating catalyst recovery and reuse. nih.gov The 3-bromobenzyl group in this compound provides an excellent handle for such immobilization.
The bromo-functionalization allows for covalent attachment to various solid supports through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution. This enables the preparation of heterogeneous catalysts based on a range of materials:
Polymer-Supported Systems: The proline derivative can be grafted onto polystyrene-based resins or other functionalized polymers. nih.gov This approach has been successfully used for other proline derivatives, leading to stable and recyclable catalysts for reactions like aldol and Michael additions. rsc.org
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with a highly ordered structure. Incorporating the proline derivative into a COF scaffold could lead to a catalyst with high surface area, uniform active site distribution, and enhanced stability. While the direct construction of proline-functionalized COFs is an emerging area, the principles of post-synthetic modification could be applied to introduce the bromobenzyl-proline moiety into a pre-formed COF. nih.gov
The development of such immobilized catalysts based on this compound would be a significant step towards more sustainable and economically viable asymmetric transformations.
Utilization in the Construction of Complex Organic Molecules
Beyond its direct use in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules, including sophisticated organocatalysts and chiral ligands.
Enantioselective Carbon-Carbon Bond-Forming Reactions
Catalysts derived from substituted prolines are instrumental in a variety of enantioselective carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules. researchgate.netnih.gov A catalyst derived from this compound would be expected to perform well in these transformations.
The following table summarizes the performance of representative proline-derived catalysts in key C-C bond-forming reactions, illustrating the potential efficacy of catalysts derived from the title compound.
| Reaction | Catalyst | Substrates | Product | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
| Aldol Reaction | L-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | β-Hydroxy ketone | 97 | 99 | 99:1 (anti:syn) |
| Mannich Reaction | (S)-Proline | Propanal + p-Anisidine + α-Imino ethyl glyoxylate | β-Amino aldehyde | 99 | >99 | 95:5 (syn:anti) |
| Michael Addition | Diarylprolinol silyl ether | Propanal + trans-β-Nitrostyrene | γ-Nitro aldehyde | 95 | 99 | 93:7 (syn:anti) |
Data compiled from representative literature on proline catalysis.
The steric bulk of the gamma-substituent in a catalyst derived from this compound could be particularly advantageous in reactions involving sterically demanding substrates, potentially leading to higher levels of diastereo- and enantioselectivity.
Stereocontrolled Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov Proline-derived organocatalysts have emerged as powerful tools for the stereocontrolled synthesis of these important compounds. researchgate.net The catalytic pathways often involve cascade or domino reactions initiated by enamine or iminium activation.
A catalyst derived from this compound could be employed in various transformations to construct chiral nitrogen heterocycles, such as:
Pyrrolidines: The asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for the synthesis of highly substituted pyrrolidines. While often metal-catalyzed, organocatalytic variants are also known.
Piperidines: Asymmetric aza-Diels-Alder reactions, catalyzed by proline derivatives, provide a direct route to chiral piperidine derivatives.
Spirooxindoles: Proline-catalyzed cascade reactions of isatins with α,β-unsaturated aldehydes can generate complex spirooxindole frameworks with high enantioselectivity. nih.gov
The following table presents examples of proline-catalyzed syntheses of nitrogen-containing heterocycles.
| Heterocycle | Reaction Type | Catalyst | Key Substrates | Yield (%) | Enantioselectivity (% ee) |
| Pyrrolidine | Michael Addition/Cyclization | Diarylprolinol silyl ether | α,β-Unsaturated aldehyde + Nitroalkane | 85 | 98 |
| Tetrahydroquinoline | Aza-Diels-Alder | (S)-Proline | Danishefsky's diene + Imin | 90 | 96 |
| Spirooxindole | Michael-Aldol Cascade | L-Proline | Isatin + Enal | 92 | 99 |
Data compiled from representative literature on proline-catalyzed heterocycle synthesis.
The unique stereoelectronic environment provided by the gamma-(3-bromobenzyl) substituent could offer distinct advantages in these complex transformations, potentially leading to improved yields and selectivities.
Modular Synthesis Strategies for Chemical Library Generation
The generation of chemical libraries for drug discovery and chemical biology often relies on modular synthesis strategies, such as diversity-oriented synthesis (DOS), which aims to create a wide array of structurally diverse molecules from a common starting material. frontiersin.orgrsc.org this compound is a prime candidate for such strategies due to its multiple functional groups that allow for divergent synthetic pathways.
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for standard solid-phase peptide synthesis (SPPS) methodologies. This group can be selectively removed under acidic conditions, revealing the secondary amine for further functionalization through acylation, alkylation, or sulfonylation, leading to a variety of N-substituted proline derivatives. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol, opening up another avenue for diversification.
Crucially, the 3-bromobenzyl group offers a site for further modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents on the aromatic ring. This modularity enables the rapid generation of a library of compounds with diverse steric and electronic properties, which is highly valuable for structure-activity relationship (SAR) studies. A general scheme for such a diversity-oriented approach is outlined below:
Table 1: Potential Synthetic Transformations for Diversity-Oriented Synthesis
| Functional Group | Potential Reactions | Resulting Structures |
|---|---|---|
| Carboxylic Acid | Amide bond formation, esterification, reduction to alcohol | Peptides, esters, primary alcohols |
| N-Boc Group | Deprotection followed by acylation, alkylation, sulfonylation | N-substituted proline derivatives |
While specific libraries based on this compound are not extensively detailed in the available literature, the principles of DOS strongly support its utility as a versatile starting material for generating novel chemical entities.
Design and Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of conformationally constrained amino acids like this compound is a key strategy in the design of such molecules.
Incorporation of this compound into Peptide Sequences
The incorporation of this compound into peptide sequences is readily achieved using standard solid-phase peptide synthesis (SPPS) techniques. The Boc-protected amine makes it compatible with typical coupling reagents used in peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The bulky 3-bromobenzyl group can influence the coupling efficiency, potentially requiring optimized coupling conditions or longer reaction times.
A powerful strategy for creating diverse peptide analogues is "proline editing," where a readily available proline derivative is incorporated into a peptide and subsequently modified on the solid support. nih.gov this compound can be considered a pre-modified building block within this conceptual framework, offering a starting point for further diversification at the aromatic ring post-synthesis.
Conformational Analysis and Control within Peptidomimetic Structures
The incorporation of substituted prolines has a profound impact on the conformational properties of a peptide. The five-membered pyrrolidine ring of proline restricts the backbone dihedral angle φ. Substitutions on this ring further constrain the molecule's flexibility.
The gamma-substitution in this compound influences the puckering of the pyrrolidine ring, which exists in two predominant conformations: Cγ-endo and Cγ-exo. The (R)-configuration at the gamma-carbon, particularly with a bulky substituent, is known to favor a Cγ-exo pucker. This ring pucker preference is strongly correlated with the cis/trans isomerization of the preceding peptide bond (the Xaa-Pro bond). Specifically, a Cγ-exo pucker tends to stabilize the trans conformation of the amide bond, which is the more common isomer in proteins. nih.gov
This conformational control is crucial in the design of peptidomimetics, as it allows for the stabilization of specific secondary structures, such as β-turns or polyproline helices, which are often the bioactive conformations responsible for binding to biological targets. By locking the peptide into a more defined conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.
Table 2: Influence of Proline Substitution on Amide Bond Conformation
| Proline Derivative | Predominant Ring Pucker | Favored Xaa-Pro Amide Bond Conformation |
|---|---|---|
| Unsubstituted L-Proline | Cγ-endo / Cγ-exo equilibrium | trans (but with significant cis population) |
| 4(R)-substituted Prolines (e.g., with EWG) | Cγ-exo | Higher trans preference |
| (R)-gamma-(3-bromobenzyl)-L-proline (Predicted) | Cγ-exo | High trans preference |
EWG: Electron-withdrawing group
Impact on Peptide Helicity and Stability
The conformational constraints imposed by this compound can significantly impact the helicity and stability of peptides. Proline itself is known as a "helix breaker" in the context of α-helices but is a key component of polyproline helices (PPI and PPII). mdpi.com The substitution at the gamma position can further modulate these effects.
The stabilization of the trans amide bond by the Cγ-exo pucker of (R)-gamma-(3-bromobenzyl)-L-proline would favor the formation of a polyproline II (PPII) helix, which is a left-handed helix composed of all trans peptide bonds. mdpi.com The PPII helix is an important structural motif involved in a variety of protein-protein interactions.
Applications in Medicinal Chemistry Research and Drug Discovery Platforms
Design Principles for Inhibitors and Modulators of Biological Targets
The molecular architecture of Boc-(R)-gamma-(3-bromobenzyl)-L-proline is intrinsically suited for the design of inhibitors and modulators of biological targets. The proline ring itself is a common motif in bioactive compounds, known for inducing conformational constraints in peptides and small molecules, which can be critical for high-affinity binding to protein targets like enzymes or receptors. nih.govsigmaaldrich.com
Key design principles leveraging this compound include:
Conformational Restriction: The gamma-substitution on the proline ring introduces significant steric bulk, which further restricts the ring's conformation (endo/exo pucker) and the torsion angles of the peptide backbone when incorporated into a larger molecule. researchgate.net This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced affinity.
Vectorial Projection of the Substituent: The (R)-stereochemistry at the gamma-carbon directs the 3-bromobenzyl group into a specific region of three-dimensional space. This is a crucial element in structure-based drug design, where the benzyl (B1604629) group can be targeted to interact with specific hydrophobic pockets or channels within an enzyme's active site or a receptor's binding domain.
The Role of the Bromine Atom: The bromine atom on the benzyl ring serves multiple purposes. It enhances the lipophilicity of the substituent, potentially improving interactions with nonpolar residues in a binding pocket. More importantly, it acts as a versatile chemical handle for further modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the target to optimize binding affinity and selectivity. smolecule.com
For instance, in designing inhibitors for enzymes like prolyl hydroxylases or proteases, the proline scaffold can mimic the natural substrate, while the bromobenzyl group is positioned to probe accessory binding sites to achieve greater potency and specificity. plos.orgmdpi.com
Development of Bioactive Scaffolds for Lead Generation and Optimization
In drug discovery, a "scaffold" is a core molecular structure upon which a variety of substituents are appended to create a library of compounds for screening. Proline analogues are considered privileged scaffolds because their structure is frequently found in successful drugs. acs.orgenamine.net this compound is an advanced version of this scaffold, offering several advantages for lead generation and optimization.
The process typically involves:
Library Synthesis: The bromine atom is the key to diversification. A single starting material, this compound, can be used to generate a large library of analogues by performing various palladium-catalyzed cross-coupling reactions. This allows for the rapid synthesis of compounds with diverse aromatic and heteroaromatic groups at the 3-position of the benzyl ring.
Structure-Activity Relationship (SAR) Studies: Once a "hit" is identified from initial screening, the scaffold allows for systematic optimization. The effects of modifying the benzyl substituent on biological activity can be studied, providing a clear path to improving the lead compound's properties.
Introduction of Desired Physicochemical Properties: Modifications made via the bromo-handle can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability, which are critical for converting a potent inhibitor into a viable drug candidate. nih.gov
The defined stereochemistry and conformational rigidity of the scaffold reduce the complexity of SAR studies, as the orientation of the appended substituents is well-controlled. nih.gov
Strategies for Modulating Pharmacological Profiles
Modulating a drug's pharmacological profile involves adjusting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its selectivity, without necessarily altering its primary efficacy. The structure of this compound provides several strategic handles for such modulation.
The Boc Group: The tert-butyloxycarbonyl (Boc) group is primarily a protecting group used during synthesis. chemimpex.com However, its removal reveals a secondary amine that can be modified. For example, converting this amine to a urea, sulfonamide, or other functional group can dramatically alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. Studies on related Boc-protected proline-containing molecules have shown that the Boc group can increase stability against certain enzymes. biointerfaceresearch.com
The Carboxylic Acid: The carboxylic acid function can be converted into esters, amides, or other bioisosteres. This strategy is frequently used to create prodrugs, which can improve oral bioavailability by masking a polar group, or to modulate interactions with efflux transporters that can limit a drug's access to its target.
The 3-Bromobenzyl Group: As mentioned, this group is the primary site for diversification. By replacing the bromine with different functional groups, medicinal chemists can systematically alter the molecule's lipophilicity (logP), polar surface area (PSA), and metabolic soft spots. For example, introducing a pyridine (B92270) ring can increase solubility and provide a basic handle for salt formation, while adding a trifluoromethyl group can block a potential site of oxidative metabolism by cytochrome P450 enzymes.
| Structural Component | Modification Strategy | Potential Impact on Pharmacological Profile |
|---|---|---|
| Boc-Protected Amine | Deprotection and subsequent derivatization (e.g., to amides, ureas) | Alters hydrogen bonding potential, metabolic stability, and receptor interactions. |
| Carboxylic Acid | Conversion to esters (prodrugs) or amides | Improves membrane permeability and oral bioavailability; modulates target engagement. |
| 3-Bromobenzyl Group | Cross-coupling reactions to introduce new aryl/heteroaryl groups | Fine-tunes lipophilicity, solubility, metabolic stability, and target selectivity. |
Application in Bioconjugation Techniques for Molecular Probe Development
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. numberanalytics.comethz.ch this compound is a valuable reagent in this field for the development of molecular probes. These probes are essential tools for studying biological systems, for example, by visualizing a target protein in a cell or quantifying its activity.
The key features of the compound for bioconjugation are:
Orthogonal Reactivity: The compound possesses three distinct functional groups (Boc-amine, carboxylic acid, aryl bromide) that can be reacted selectively under different conditions. This "orthogonality" is highly desirable. For example, the carboxylic acid can be coupled to an amine on a fluorescent dye using standard peptide coupling reagents. Subsequently, the Boc group can be removed with acid to expose the proline's amine for conjugation to another molecule.
The Aryl Bromide as a Ligation Handle: While less common than click chemistry handles, an aryl bromide can participate in certain bioconjugation reactions, such as palladium-catalyzed couplings under aqueous conditions, to link the molecule to a protein or another probe that has been modified with a suitable reaction partner (e.g., a boronic acid).
A typical application would be the synthesis of a targeted probe. The proline scaffold could be part of a sequence that binds to a specific enzyme. The carboxylic acid could be used to attach it to a solid support for affinity chromatography, while the bromobenzyl group could be modified with a reporter tag, such as a biotin (B1667282) or a fluorophore, to enable detection and quantification. carellgroup.de
Theoretical Contributions to Neuroscience Research
While direct experimental data on this compound in neuroscience is limited, its structural motifs are highly relevant to the study of neurotransmitter mechanisms. Proline itself is a neuromodulator, and its metabolism is closely linked to the key excitatory and inhibitory neurotransmitters, glutamate (B1630785) and GABA, respectively. nih.govresearchgate.netnih.gov
The theoretical contributions of this compound and its derivatives can be framed as follows:
Probing Neurotransmitter Transporters: Many neurotransmitter transporters, such as the GABA transporters (GATs) and the proline transporter (PROT), are targets for neurological and psychiatric disorders. nih.gov Gamma-substituted proline analogues are known to be potent inhibitors of these transporters. The 3-bromobenzyl group on this specific compound provides a novel probe to explore the structure of the transporter's substrate-binding site. By synthesizing a library of derivatives with different substituents in place of the bromine, researchers can map the steric and electronic requirements of the binding pocket, leading to a better understanding of transporter function and the design of more selective modulators. researchgate.net
Modulating Glutamate and Glycine (B1666218) Receptors: Proline is known to interact with glutamatergic receptors (e.g., NMDA and AMPA) and glycine receptors, which are fundamental to synaptic transmission, learning, and memory. researchgate.net The rigid, conformationally constrained scaffold of a gamma-substituted proline can be used to design ligands that stabilize specific receptor conformations. This could help elucidate the structural basis for receptor activation, deactivation, and modulation by different ligands.
Investigating Proline Metabolism in the Brain: The proline catabolic enzymes, proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH), regulate the conversion of proline to glutamate. researchgate.net Dysregulation of this pathway is linked to conditions like schizophrenia. nih.gov this compound can serve as a parent structure for designing inhibitors of these enzymes. Such inhibitors would be invaluable chemical tools to study the downstream effects of blocking proline metabolism in different brain regions and to validate these enzymes as therapeutic targets.
| Potential Neuroscience Target Class | Role of the this compound Scaffold | Research Goal |
|---|---|---|
| Neurotransmitter Transporters (e.g., GATs, PROT) | Acts as a rigid scaffold to probe the substrate binding pocket. | Map structure-activity relationships to understand transporter function and design selective inhibitors. |
| Ionotropic Receptors (e.g., NMDA, Glycine) | Serves as a conformationally restricted ligand to stabilize specific receptor states. | Elucidate mechanisms of receptor gating and modulation. |
| Proline Catabolic Enzymes (e.g., PRODH) | Provides a core structure for the rational design of potent and selective inhibitors. | Validate enzymes as therapeutic targets and study the consequences of altered proline metabolism in the brain. |
Mechanistic Studies and Computational Investigations
Elucidation of Reaction Mechanisms in Catalytic Transformations Involving Proline Derivatives
Proline and its derivatives are renowned for their ability to catalyze a variety of asymmetric transformations, such as aldol (B89426), Mannich, and Michael reactions. wikipedia.orgnih.gov The catalytic cycle of these reactions, which would be applicable to catalysts derived from Boc-(R)-gamma-(3-bromobenzyl)-L-proline, generally proceeds through the formation of key intermediates like enamines or iminium ions. nih.govwikipedia.org
The widely accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the reaction of a ketone with the secondary amine of the proline catalyst. nih.govnih.gov This enamine then attacks an aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. wpmucdn.com The stereochemical outcome of the reaction is determined in the carbon-carbon bond-forming step, where the proline catalyst creates a chiral environment that directs the approach of the electrophile. nih.gov
Similarly, in Mannich reactions, a key step involves the formation of an enamine from a donor molecule, which then reacts with an imine generated in situ. researchgate.net Proline derivatives facilitate this process by acting as bifunctional catalysts, where the carboxylic acid group can activate the electrophile through hydrogen bonding. wpmucdn.com While early proposals suggested the involvement of two proline molecules in the transition state, kinetic and stereochemical evidence, supported by computational studies, now strongly indicate that only one proline molecule is necessary in the transition states of both intramolecular and intermolecular aldol reactions. wikipedia.orgnih.gov
The presence of the 3-bromobenzyl group at the gamma position of the proline ring in this compound can be expected to exert steric and electronic effects on the catalytic cycle, potentially influencing reaction rates and selectivities.
Theoretical Studies on Stereochemical Control and Diastereoselectivity
Theoretical studies, primarily using computational models, have been instrumental in explaining the high levels of stereochemical control observed in proline-catalyzed reactions. The Zimmerman-Traxler model is often invoked to rationalize the diastereoselectivity of aldol reactions, proposing a six-membered, chair-like transition state. wikipedia.org In this model, the substituents of the reacting partners occupy pseudo-equatorial positions to minimize steric hindrance, leading to the preferential formation of one diastereomer.
For proline-catalyzed reactions, the stereoselectivity is governed by a highly organized transition state where the proline's carboxyl group plays a crucial role in orienting the reactants through hydrogen bonding. wpmucdn.comresearchgate.net This interaction, along with the inherent chirality of the proline ring, dictates the facial selectivity of the enamine's attack on the electrophile. nih.gov
Computational studies on various proline analogs have revealed that modifications to the proline ring can significantly impact stereoselectivity. nih.gov For instance, substituents on the pyrrolidine (B122466) ring can alter its conformation, thereby influencing the geometry of the transition state and the resulting stereochemical outcome. In the case of this compound, the bulky bromobenzyl group is expected to influence the puckering of the pyrrolidine ring, which in turn would affect the orientation of the reactants in the transition state and thus the diastereoselectivity of the transformation.
Computational Chemistry Approaches (e.g., DFT) for Reactivity and Conformation Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of proline-catalyzed reactions. masjaps.comindexcopernicus.com DFT calculations allow for the accurate prediction of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov This information is vital for understanding reaction mechanisms, predicting reactivity, and rationalizing observed stereoselectivities. nih.govresearchgate.net
DFT studies have been successfully employed to:
Determine the most stable conformations of proline derivatives and their intermediates. Proline's unique ring structure allows for different puckering conformations, and understanding their relative stabilities is key to predicting reaction outcomes. shu.edu
Calculate activation energies for different reaction pathways, thereby identifying the most favorable mechanism. For example, DFT calculations have been used to compare the energy barriers for the formation of different stereoisomeric products, providing a quantitative basis for the observed enantioselectivity. nih.govnih.gov
Visualize transition state structures , offering insights into the non-covalent interactions, such as hydrogen bonding, that are critical for stereochemical control. researchgate.net
A typical computational investigation of a reaction catalyzed by a proline derivative like this compound would involve optimizing the geometries of all relevant species and then locating the transition states connecting them. The calculated relative energies can then be used to predict the major product of the reaction.
Table 1: Representative DFT-Calculated Relative Energies for Transition States in a Proline-Catalyzed Aldol Reaction
| Transition State | Diastereomer | Relative Energy (kcal/mol) |
| TS-1 | syn | 0.0 |
| TS-2 | anti | +2.5 |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings in DFT studies of proline-catalyzed reactions.
Analysis of Ligand-Metal Coordination in Proline-Based Metal Complexes
Proline and its derivatives can also act as chiral ligands in metal-catalyzed asymmetric synthesis. researchgate.net The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxyl group can coordinate with a variety of metal ions, forming stable chelate complexes. nih.govorientjchem.org The stereochemistry of these metal complexes is dictated by the inherent chirality of the proline ligand, which in turn can induce asymmetry in the catalyzed reaction.
Computational methods, including DFT, are used to study the structure and bonding in these proline-based metal complexes. nih.gov These studies can predict:
The preferred coordination geometry of the metal center (e.g., tetrahedral, square planar, octahedral). researchgate.net
The binding energies of the proline ligand to the metal ion, providing insights into the stability of the complex. nih.gov
The electronic structure of the complex, which is crucial for understanding its catalytic activity. rsc.org
For this compound, the Boc-protecting group would likely prevent the nitrogen from coordinating with a metal center. However, the carboxyl group could still participate in metal binding. Furthermore, derivatives where the Boc group is removed would be excellent candidates for forming chiral metal complexes. Theoretical studies on such complexes would be invaluable for designing new and efficient metal-based asymmetric catalysts.
Table 2: Illustrative Coordination Properties of Proline-Metal Complexes
| Metal Ion | Coordination Mode | Typical Geometry |
| Cu(II) | N, O-bidentate | Square Planar or Octahedral |
| Fe(III) | N, O-bidentate | Octahedral |
| Pb(II) | O, O-bidentate (carboxylate) | Hemidirected |
Note: This table provides a general summary based on published studies of proline-metal complexes and is for illustrative purposes. researchgate.netorientjchem.orgtandfonline.com
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods are indispensable for the initial determination of a molecule's covalent structure and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-(R)-gamma-(3-bromobenzyl)-L-proline, ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of all atoms.
¹H NMR would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the tert-butoxycarbonyl (Boc) protecting group, the protons on the proline ring, and the aromatic protons of the 3-bromobenzyl group. The chemical shifts and coupling constants of the proline ring protons would also provide initial insights into the ring's conformation.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of the Boc group, the proline ring, the benzyl (B1604629) substituent, and the carboxylic acid.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the Boc-protected amine, the C=O stretches of the carbamate (B1207046) and the carboxylic acid, and the aromatic C-H and C=C stretches of the bromobenzyl group.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound with high accuracy.
Below is an illustrative table of expected ¹³C NMR chemical shifts for the key carbon atoms in the molecule, based on typical values for similar structures.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Boc (C=O) | 154-156 |
| Boc (quaternary C) | 79-81 |
| Boc (CH₃) | 28-29 |
| Proline (C=O) | 174-177 |
| Proline (α-C) | 58-60 |
| Proline (δ-C) | 46-48 |
| Proline (β-C) | 29-31 |
| Proline (γ-C) | 35-38 |
| Benzyl (CH₂) | 32-35 |
| Aromatic C-Br | 121-123 |
| Aromatic C (other) | 125-142 |
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Chiral GC)
Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral chromatography is the gold standard for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective. A mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with an acidic modifier like trifluoroacetic acid (TFA), is typically used. The detection is usually performed with a UV detector. An enantiomerically pure sample of this compound would ideally show a single peak.
Chiral Gas Chromatography (GC) can also be used, although it typically requires the analyte to be volatile. For non-volatile compounds like protected amino acids, derivatization is necessary to increase their volatility. This two-step process can involve, for example, methylation of the carboxylic acid followed by acetylation of the amine. While effective, the additional derivatization steps can introduce potential sources of error.
The following table illustrates a hypothetical result from a chiral HPLC analysis aimed at determining the enantiomeric excess (e.e.) of a sample of this compound.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (R)-gamma isomer (desired) | 12.5 | 99.8 | 99.6% |
| (S)-gamma isomer (impurity) | 14.2 | 0.2 |
X-ray Crystallography for Definitive Absolute Configuration Determination
While spectroscopic and chromatographic methods can establish the relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the only technique that can provide an unambiguous determination of the absolute configuration of a chiral molecule.
This method involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields a three-dimensional model of the electron density of the molecule, from which the precise positions of all atoms can be determined. For chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute stereochemistry (i.e., distinguishing the R- from the S-enantiomer).
Obtaining the crystal structure for this compound would provide definitive proof of the (R) configuration at the gamma-carbon and the (L) configuration of the proline core. It would also reveal detailed information about bond lengths, bond angles, and the preferred conformation of the molecule in the solid state.
A summary of the type of data obtained from an X-ray crystallographic analysis is presented in the table below.
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal. |
| Resolution (Å) | A measure of the level of detail in the electron density map. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | A value used to determine the absolute configuration of the molecule in the crystal. A value near zero for the correct enantiomer confirms the assignment. |
Advanced NMR Techniques for Conformational and Dynamic Studies
The proline ring is known for its unique conformational rigidity, which significantly influences the structure of peptides and proteins. Substituents on the proline ring can further modulate its conformational preferences. Advanced, multi-dimensional NMR techniques are used to study these conformational and dynamic properties in detail.
The proline ring typically exists in one of two puckered "envelope" conformations, termed Cγ-endo (where the gamma-carbon is out of the plane on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side). Furthermore, the peptide bond preceding the proline nitrogen can exist in either a cis or trans conformation.
2D COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H coupling networks, confirming the connectivity of protons within the proline ring and the benzyl group.
2D HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and preferred conformation. For instance, NOE correlations can help distinguish between the cis and trans isomers of the N-Boc group and can provide evidence for the ring pucker.
Variable Temperature (VT) NMR studies can be employed to investigate the dynamics of conformational exchange, such as the rate of cis/trans isomerization around the amide bond.
These advanced techniques provide a detailed picture of the three-dimensional structure and dynamic behavior of this compound in solution, which is critical for understanding its interactions with biological targets.
Future Perspectives and Emerging Research Directions
Innovations in Asymmetric Catalysis Beyond Conventional Organocatalysis
While L-proline and its simple derivatives are foundational in organocatalysis, research is actively pushing beyond these conventional systems to develop more complex and efficient catalytic processes. nih.govresearchgate.net The future for compounds like Boc-(R)-gamma-(3-bromobenzyl)-L-proline lies in their potential incorporation into next-generation catalytic systems that offer enhanced activity, selectivity, and broader substrate scope.
Emerging strategies include:
Cooperative Catalysis: This approach involves the synergistic combination of two or more catalytic species to achieve transformations not possible with a single catalyst. researchgate.net Proline derivatives can be integrated with transition metal catalysts, where the organocatalyst activates one substrate (e.g., forming an enamine) and the metal catalyst activates the other. psu.edunih.gov This dual-activation strategy can lead to novel reaction pathways and improved stereocontrol.
Photoredox Catalysis: The merger of organocatalysis with photoredox catalysis has enabled a wide range of new chemical reactions that proceed via radical intermediates. researchgate.netacs.org Proline-based catalysts can be used in conjunction with a photosensitizer to generate radical species under mild conditions, facilitating challenging bond formations. acs.orgthieme-connect.com The 3-bromobenzyl moiety of the title compound could potentially participate in or influence these photoredox cycles.
Immobilized and Bifunctional Catalysts: To address challenges like catalyst loading and recyclability, researchers are developing polymer-immobilized and bifunctional proline-derived catalysts. researchgate.net Immobilizing the catalyst on a solid support simplifies purification and allows for reuse. Bifunctional designs incorporate a second catalytic group (e.g., a hydrogen-bond donor like thiourea) onto the proline scaffold to enhance stereocontrol through multiple simultaneous interactions with the substrate. nih.gov
| Catalytic Strategy | Description | Potential Role of this compound Derivative |
| Cooperative Catalysis | Utilizes a combination of an organocatalyst and a transition metal catalyst to activate different components of a reaction synergistically. researchgate.net | The proline core can act as the organocatalytic unit, while the bromobenzyl group could be modified to coordinate with a metal center, creating a bifunctional ligand-catalyst. |
| Photoredox Catalysis | Merges visible-light photoredox catalysis with organocatalysis to generate radical intermediates for novel bond formations. acs.org | After deprotection, the proline scaffold can form enamines or iminium ions, while the electronic properties of the bromobenzyl group could be tuned to influence the photoredox cycle. youtube.com |
| Immobilized Catalysis | The catalyst is attached to a solid support (e.g., a polymer) to facilitate easy separation and recycling. researchgate.net | The bromobenzyl group serves as a convenient anchor point for covalent attachment to various polymer backbones or surfaces. |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of complex molecules for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. beilstein-journals.orgnih.gov this compound is well-suited for integration into these workflows due to its nature as a protected amino acid building block.
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and peptidomimetic chemistry. beilstein-journals.org In this process, amino acids are sequentially coupled to a growing chain on a solid resin support. The Boc group on the title compound is a standard protecting group compatible with SPPS protocols. Furthermore, the 3-bromobenzyl group provides a key point for diversification. After the main peptide chain is assembled, the bromine atom can be used in a variety of subsequent reactions (e.g., Suzuki or Sonogashira coupling) to introduce a wide range of different chemical groups, a strategy known as late-stage functionalization. This allows for the rapid generation of a large library of related compounds from a single peptide backbone, which can then be screened for biological activity. nih.govacs.org
| Synthesis Parameter | Manual Synthesis | Automated High-Throughput Synthesis |
| Scale | Milligram to multi-gram | Microgram to milligram |
| Throughput | One to a few compounds at a time | Hundreds to thousands of compounds in parallel |
| Time per Compound | Days to weeks | Hours to days |
| Application | Target-oriented synthesis | Library generation, lead discovery acs.org |
| Relevance of Compound | Can be used as a standard building block. | Ideal for library synthesis via late-stage functionalization of the bromobenzyl group. mdpi.com |
Exploration in New Material Science Applications
The field of material science is increasingly looking to biologically-inspired molecules to create novel functional materials. beilstein-journals.org Amino acids and their derivatives are attractive building blocks due to their inherent chirality, biocompatibility, and ability to form ordered structures through self-assembly. amerigoscientific.comresearchgate.net
The unique structure of this compound suggests several potential applications in material science:
Chiral Polymers: The compound could be used as a monomer for the synthesis of chiral polymers. pku.edu.cn Polymers incorporating this unit would have a defined stereochemistry, which could be useful in applications such as chiral chromatography (as a stationary phase for separating enantiomers) or as materials with specific optical properties.
Self-Assembling Systems: Peptides containing substituted prolines can self-assemble into well-defined nanostructures like helices and fibrils. acs.org The polyproline II (PPII) helix is an important secondary structure involved in many biological processes. nih.gov By incorporating this compound into short peptide sequences, it may be possible to control the self-assembly process and create novel biomaterials, such as hydrogels for tissue engineering or drug delivery. researchgate.net
Surface Modification: The bromobenzyl group can be used to graft the molecule onto surfaces, altering their chemical and physical properties. This could be used to create biocompatible coatings for medical implants or to design surfaces that selectively bind to certain biological molecules.
Rational Design of Highly Selective Molecular Probes and Tools for Chemical Biology
Molecular probes are essential tools for studying complex biological processes within cells. nih.gov They are designed to interact specifically with a target molecule (e.g., a protein) and report on its presence or activity, often through a fluorescent signal. The rigid proline scaffold is an excellent starting point for designing molecules that can mimic specific peptide conformations, particularly the beta-turns and polyproline helices often found in protein-protein interaction sites. nih.govpnas.org
This compound is a promising precursor for the rational design of such probes. chemimpex.com The proline core can serve as a rigid scaffold to present other chemical groups in a precise three-dimensional arrangement. pnas.org The 3-bromobenzyl group acts as a versatile chemical handle to which various functional components can be attached, such as:
Fluorophores: To create fluorescent probes for imaging the location of a target protein in cells.
Affinity Tags: To isolate a target protein and its binding partners from complex cellular mixtures.
Cross-linking Agents: To permanently link the probe to its target, allowing for easier identification.
A key area of interest is the development of inhibitors for protein-protein interactions (PPIs) that are mediated by proline-rich motifs. nih.gov Many signaling pathways rely on specialized protein domains (like SH3, WW, or EVH1 domains) that recognize and bind to proline-rich sequences in other proteins. pnas.orgresearchgate.net By using this compound as a building block, it is possible to synthesize peptidomimetics that mimic these proline-rich motifs and act as competitive inhibitors, providing a powerful way to study and potentially treat diseases associated with these signaling pathways. pnas.orgresearchgate.net
| Component of Molecular Probe | Function | Potential Implementation using the Compound |
| Recognition Scaffold | Binds specifically to the biological target. | The proline ring mimics beta-turns or PPII helices found in protein binding sites. pnas.org |
| Linker | Connects the scaffold to the reporter group. | The benzyl (B1604629) group can serve as part of the linker. |
| Reporter/Functional Group | Provides a detectable signal or elicits a biological response. | Can be attached to the scaffold via the bromine atom (e.g., fluorophores, biotin (B1667282), cross-linkers). |
| Protecting Groups | Facilitate multi-step synthesis. | The Boc group allows for controlled, stepwise assembly of the probe. chemimpex.com |
Q & A
Q. What are the critical considerations for designing a synthetic route to Boc-(R)-γ-(3-bromobenzyl)-L-proline?
To optimize synthesis, prioritize protecting group compatibility (e.g., Boc for amine protection) and regioselective benzylation at the γ-position. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 3-bromobenzyl group, ensuring stereochemical control via chiral auxiliaries or enantioselective catalysis. Employ orthogonal purification methods (e.g., silica chromatography, recrystallization) to isolate intermediates . Validate each step using NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and enantiomeric excess (>98%) .
Q. How can researchers ensure reproducibility in synthesizing Boc-(R)-γ-(3-bromobenzyl)-L-proline?
Document all experimental parameters rigorously: reagent purity (e.g., ≥95%, verified by GC/HPLC), solvent drying methods (e.g., molecular sieves for THF), and reaction conditions (temperature, inert atmosphere). Use standardized protocols for common steps (e.g., Boc deprotection with TFA in DCM) and cross-validate results with independent replicates. Reference CAS registry numbers (e.g., 959579-68-1 for analogous compounds) to avoid ambiguities in chemical identity .
Q. What analytical techniques are most effective for characterizing Boc-(R)-γ-(3-bromobenzyl)-L-proline?
Combine spectroscopic and chromatographic methods:
- NMR : Confirm stereochemistry via coupling constants (e.g., vicinal protons in proline ring) and NOE experiments.
- HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection to assess enantiopurity.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (±2 ppm accuracy).
- X-ray Crystallography : Resolve ambiguous stereochemical assignments for crystalline derivatives .
Advanced Research Questions
Q. How does the 3-bromobenzyl substituent influence the conformational dynamics of L-proline in catalytic applications?
The bulky 3-bromobenzyl group restricts proline’s pyrrolidine ring puckering, favoring the Cγ-endo conformation. This alters transition-state stabilization in asymmetric catalysis (e.g., aldol reactions). Use DFT calculations (B3LYP/6-31G*) to model steric and electronic effects, and validate with kinetic studies (e.g., rate comparisons with non-brominated analogs) .
Q. What strategies resolve contradictions in reported bioactivity data for Boc-(R)-γ-(3-bromobenzyl)-L-proline derivatives?
Discrepancies may arise from impurities (e.g., residual palladium in cross-coupled products) or assay variability. Implement:
- Batch Repurification : Re-isolate compounds using preparative HPLC.
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Compare with Boc-protected proline derivatives lacking the bromobenzyl group to isolate substituent-specific effects .
Q. How can computational methods guide the design of Boc-(R)-γ-(3-bromobenzyl)-L-proline-based enzyme inhibitors?
Perform molecular docking (AutoDock Vina) against target enzymes (e.g., prolyl oligopeptidase) to predict binding modes. Prioritize substituents that enhance halogen bonding (Br···O/N interactions) and hydrophobic packing. Validate predictions with SPR (surface plasmon resonance) binding assays and enzymatic inhibition kinetics (IC₅₀ values) .
Methodological Guidance
Q. What Boolean search strategies optimize literature retrieval for Boc-(R)-γ-(3-bromobenzyl)-L-proline?
Use combinations in databases like PubMed or SciFinder:
("Boc-protected proline" OR "tert-butyloxycarbonyl proline") AND (3-bromobenzyl OR arylproline)(stereoselective synthesis) AND (cross-coupling) NOT (industrial scale)Apply truncation (e.g.,cataly*for catalyst/catalysis) and limit results to peer-reviewed articles (2015–2025) 18.如何通过布尔符(Boolean operators)缩小文献范围 - 文献综述必用方法!02:17
Q. How should researchers structure a publication on Boc-(R)-γ-(3-bromobenzyl)-L-proline to meet ICMJE standards?
Organize sections as follows:
- Methods : Detail synthetic protocols, including CAS numbers, reagent suppliers, and purity grades.
- Results : Use tables for spectroscopic data (e.g., NMR chemical shifts) and figures for crystallographic structures.
- Discussion : Address unresolved questions (e.g., metabolic stability in vivo) and propose future studies (e.g., proline derivatives in PROTAC design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
